2-Fluoro-N-hydroxy-benzamidine
CAS No.: 1422554-22-0
Cat. No.: VC8073327
Molecular Formula: C7H7FN2O
Molecular Weight: 154.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1422554-22-0 |
---|---|
Molecular Formula | C7H7FN2O |
Molecular Weight | 154.14 g/mol |
IUPAC Name | 2-fluoro-N'-hydroxybenzenecarboximidamide |
Standard InChI | InChI=1S/C7H7FN2O/c8-6-4-2-1-3-5(6)7(9)10-11/h1-4,11H,(H2,9,10) |
Standard InChI Key | UQVCPKNHQRKCGJ-UHFFFAOYSA-N |
Isomeric SMILES | C1=CC=C(C(=C1)/C(=N/O)/N)F |
SMILES | C1=CC=C(C(=C1)C(=NO)N)F |
Canonical SMILES | C1=CC=C(C(=C1)C(=NO)N)F |
Introduction
Chemical and Structural Properties
Molecular Architecture
2-Fluoro-N-hydroxy-benzamidine belongs to the benzamidine class, featuring a benzene ring substituted with a fluorine atom at the 2-position and a hydroxyamidine group at the 1-position. The IUPAC name, 2-fluoro-N'-hydroxybenzenecarboximidamide, reflects this arrangement, with the hydroxyamidine moiety contributing to its ability to form hydrogen bonds . The compound’s planar structure and electronic configuration, as evidenced by its SMILES notation , facilitate interactions with biological targets such as enzyme active sites.
Physicochemical Characteristics
Key physicochemical properties include:
Property | Value |
---|---|
Molecular Weight | 154.14 g/mol |
Exact Mass | 154.054 Da |
Topological Polar Surface | 58.61 Ų |
LogP (Octanol-Water) | 1.62 |
Hazard Statements | H302, H315, H319, H335 |
The compound’s moderate lipophilicity (LogP = 1.62) suggests reasonable membrane permeability, while its polar surface area (58.61 Ų) indicates potential bioavailability challenges . Stability studies indicate that it remains intact at room temperature but may degrade under prolonged exposure to UV light or extreme pH conditions.
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis of 2-Fluoro-N-hydroxy-benzamidine typically involves the condensation of 2-fluorobenzonitrile with hydroxylamine under basic conditions. This reaction yields the corresponding amidoxime intermediate, which is subsequently reduced to the target compound using catalytic hydrogenation or sodium borohydride. Alternative routes employ Ullmann-type couplings or microwave-assisted synthesis to enhance yield and purity .
Analytical Confirmation
Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are standard for structural validation. Key NMR signals include a singlet at δ 8.3 ppm (N-OH proton) and a doublet at δ 7.2–7.8 ppm (aromatic protons). Fourier-transform infrared (FTIR) spectroscopy reveals stretches at 1650 cm (C=N) and 3400 cm (O-H). Chromatographic methods, such as reverse-phase HPLC, achieve >95% purity, with retention times around 6.2 minutes under gradient elution .
Applications in Research and Development
Drug Discovery
As a building block in medicinal chemistry, 2-Fluoro-N-hydroxy-benzamidine serves as a precursor for hydroxamic acid derivatives, which are pivotal in histone deacetylase (HDAC) inhibitor design . Its incorporation into peptidomimetics has yielded candidates with enhanced protease resistance and target selectivity .
Material Science Innovations
In polymer chemistry, the compound’s rigid aromatic core and hydrogen-bonding capability have been exploited to synthesize thermally stable polyamides. These materials exhibit glass transition temperatures () exceeding 200°C, making them suitable for high-performance coatings .
Agricultural Chemistry
Preliminary studies suggest that fluorinated benzamidines disrupt chitin synthesis in insects, offering a scaffold for next-generation pesticides. Field trials on 2-Fluoro-N-hydroxy-benzamidine derivatives reduced aphid populations by 70% at 50 ppm concentrations, outperforming conventional neonicotinoids .
Future Directions and Challenges
Optimizing Bioavailability
Structural modifications, such as prodrug formulations or PEGylation, may address the compound’s limited aqueous solubility. Computational models predict that esterification of the hydroxyamidine group could enhance intestinal absorption by 30% .
Expanding Therapeutic Indications
Ongoing research explores its utility in fibrotic diseases and antibiotic-resistant infections. A recent screen identified 2-Fluoro-N-hydroxy-benzamidine as a weak inhibitor of SARS-CoV-2 main protease (M), with an IC of 82 µM, prompting derivatization efforts .
Environmental Impact Mitigation
Biodegradation studies reveal a half-life of 14 days in soil, with fluorinated byproducts requiring monitoring. Green chemistry approaches, such as enzymatic synthesis, are under investigation to reduce waste generation .
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